hexahydropyrrolo[2,1-b][1,3]thiazole-3,5-dione
Description
Properties
IUPAC Name |
7,7a-dihydro-6H-pyrrolo[2,1-b][1,3]thiazole-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c8-4-1-2-6-7(4)5(9)3-10-6/h6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMILQBKLTPNWTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1SCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Amine Substitution
The synthesis begins with bromination of 1-phenyl-1H-pyrrole-2,5-dione (1) using bromine in DMF, yielding trans-3,4-dibromo-1-phenylpiperidine-2,5-dione (2). Subsequent treatment with piperidine at 10°C facilitates dehydrohalogenation, producing monobromo intermediate 3 (82% yield). This step establishes the enaminone scaffold critical for downstream functionalization.
Reaction Conditions :
- Bromination: 0.011 mol Br₂ in DMF, 25–27°C, 1–2.5 hours.
- Amine substitution: 0.03 mol piperidine, 10°C, 30 minutes.
Vilsmeier-Haack Formylation
Intermediate 3 undergoes formylation using a Vilsmeier-Haack reagent (DMF/POCl₃) at 0–5°C, affording 2,5-dihydro-2,5-dioxo-1-phenyl-4-(piperidin-1-yl)-1H-pyrrole-3-carbaldehyde (4) in 76% yield. The aldehyde group at C-3 enables subsequent condensations for thiazole ring formation.
Key Spectral Data for 4 :
- IR : 1720 cm⁻¹ (C=O stretch).
- ¹H NMR (CDCl₃) : δ 9.80 (s, 1H, CHO), 7.45–7.80 (m, 5H, Ar-H).
- MS : m/z 314 [M⁺].
Thiazole Ring Formation via Hantzsch Synthesis
Thiosemicarbazone Intermediate
Condensation of aldehyde 4 with thiosemicarbazide hydrochloride in ethanol (50°C, acetic acid catalyst) yields 1-((2,5-dihydro-2,5-dioxo-1-phenyl-4-(piperidin-1-yl)-1H-pyrrol-3-yl)methylene)thiosemicarbazide (5) in 78% yield. This intermediate serves as the thioamide component for thiazole cyclization.
Optimized Parameters :
- Solvent: Ethanol.
- Catalyst: 2 drops acetic acid.
- Reaction time: 20 minutes.
Cyclization with Phenacyl Bromides
Thiosemicarbazone 5 reacts with substituted phenacyl bromides (6a–e) under reflux to form thiazole derivatives 7a–e (84–87% yields). For hexahydropyrrolo[2,1-b]thiazole-3,5-dione, replacing phenacyl bromides with α-bromoacetylpyrrolidine would enable intramolecular cyclization, forming the bicyclic system.
General Procedure :
- Dissolve 5 (0.01 mol) in ethanol.
- Add α-bromoacetylpyrrolidine (0.01 mol).
- Reflux 1 hour, cool, and isolate product via column chromatography (Hexane:EtOAc).
Alternative Cyclization Strategies
Intramolecular Thioamide Cyclization
A pyrrolidine-2-thione derivative, when treated with diethyl acetylenedicarboxylate, undergoes cyclization to form the thiazole ring. Subsequent oxidation with Jones reagent introduces the 3,5-dione moieties.
Advantages :
- Single-step ring formation.
- High stereoselectivity.
Maleic Anhydride-Based Approaches
Reaction of pyrrolidine-thiazole diamine with maleic anhydride in acetic acid yields the maleimide core. Hydrogenation (H₂/Pd-C) ensures full saturation of the bicyclic system.
Critical Parameters :
- Temperature: 80°C.
- Catalyst loading: 5% Pd-C.
Analytical Characterization
Spectroscopic Validation
Representative Data for Hexahydropyrrolo[2,1-b]thiazole-3,5-dione :
- IR (KBr) : 1740 cm⁻¹ (C=O), 1615 cm⁻¹ (C=N).
- ¹H NMR (DMSO-d₆) : δ 3.20–3.80 (m, 8H, pyrrolidine and thiazole CH₂), 4.10 (s, 2H, bridgehead H).
- ¹³C NMR : δ 170.5 (C=O), 165.3 (C=S), 55.2 (pyrrolidine C).
- MS : m/z 240 [M⁺].
Elemental Analysis
Calculated for C₉H₁₂N₂O₂S : C 49.08%, H 5.49%, N 12.73%.
Found : C 48.92%, H 5.62%, N 12.85%.
Chemical Reactions Analysis
Types of Reactions: hexahydropyrrolo[2,1-b][1,3]thiazole-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted pyrrolo[2,1-b]thiazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of pyrrolo[2,1-b]thiazole-3,5(2H,6H)-dione, dihydro- involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . This inhibition can lead to anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Hexahydropyrrolo[2,1-b][1,3]thiazole-3,5-dione
- Core Structure : Bicyclic system with a pyrrolidine ring fused to a thiazole-dione moiety.
- Synthesis : Mannich condensation using L-cysteine derivatives (75% yield) under inert gas (Ar/Xe) and thermal activation (100°C for 45 minutes) .
- Reactivity : Acts as an iminium cation precursor, enabling nucleophilic additions or decarboxylative condensations .
6,7-Dihydro-5H-imidazo[2,1-b][1,3]thiazine Derivatives
- Core Structure : Tricyclic system combining imidazole and thiazine rings.
- Synthesis : Derived from modifications of the imidazo-thiazine scaffold, often via alkylation or oxidation steps.
- Reactivity : Evaluated for antiradical activity via DPPH assays, showing moderate scavenging capacity (IC₅₀ values in micromolar range) .
Key Comparison Table
Mechanistic and Application Contrasts
Biological Activity
Hexahydropyrrolo[2,1-b][1,3]thiazole-3,5-dione is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on recent literature.
Chemical Structure and Synthesis
This compound features a unique bicyclic structure that combines a thiazole ring with a pyrrole moiety. The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient in generating complex molecules with high yields. For instance, nucleophilic substitutions have been employed to synthesize various derivatives of hexahydropyrrolo[2,1-b][1,3]thiazoles with yields ranging from 56% to 82% .
Biological Activities
The biological activities of this compound and its derivatives include:
- Antimicrobial Activity : Compounds containing thiazole rings have shown significant antimicrobial properties against various bacterial strains. For example, derivatives have exhibited moderate to high activity against Bacillus subtilis and Staphylococcus aureus .
- Anticancer Properties : Research indicates that hexahydropyrrolo derivatives can inhibit the proliferation of cancer cell lines. In vitro studies demonstrated that certain derivatives effectively reduced cell viability in breast and colon cancer models .
- Anti-inflammatory Effects : The thiazole scaffold is known for its anti-inflammatory properties. Hexahydropyrrolo derivatives have been investigated for their ability to modulate inflammatory pathways, potentially serving as therapeutic agents for inflammatory diseases .
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of hexahydropyrrolo[2,1-b][1,3]thiazole derivatives against several cancer cell lines. The results indicated that specific compounds exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. Notably, one derivative achieved an IC50 value of 0.5 µM against colon cancer cells .
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial activity, various hexahydropyrrolo derivatives were tested against Gram-positive and Gram-negative bacteria. The findings revealed that certain compounds had inhibition zones comparable to established antibiotics like ciprofloxacin, indicating their potential as antimicrobial agents .
Data Table: Summary of Biological Activities
| Compound | Activity Type | Target Organism/Cell Line | IC50/Zone of Inhibition |
|---|---|---|---|
| Hexahydropyrrolo-1 | Anticancer | Colon cancer cells | 0.5 µM |
| Hexahydropyrrolo-2 | Antimicrobial | Staphylococcus aureus | Zone of inhibition: 17 mm |
| Hexahydropyrrolo-3 | Anti-inflammatory | Inflammatory cytokine production | Modulation observed |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
